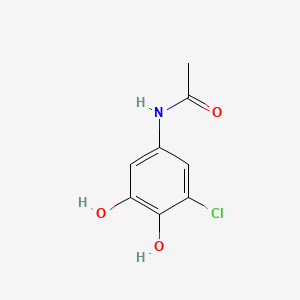

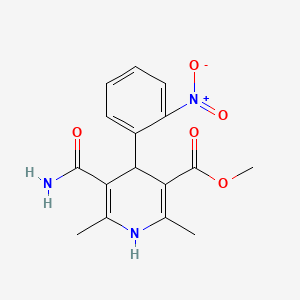

![molecular formula C28H44N2O6 B570154 (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutanoic acid Dicyclohexylamine Sa CAS No. 17335-87-4](/img/structure/B570154.png)

(3S)-3-{[(Benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutanoic acid Dicyclohexylamine Sa

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3S)-3-{[(Benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutanoic acid Dicyclohexylamine Sa, also known as (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutanoic acid Dicyclohexylamine Sa, is a useful research compound. Its molecular formula is C28H44N2O6 and its molecular weight is 504.668. The purity is usually 95%.

BenchChem offers high-quality (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutanoic acid Dicyclohexylamine Sa suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutanoic acid Dicyclohexylamine Sa including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Heterocyclic Compound Synthesis

A study by Rajkumar et al. (2015) developed a method for preparing novel heterocyclic compounds, which could have implications for the use of (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutanoic acid dicyclohexylamine salt in facilitating similar syntheses. The reaction involved 3-oxobutanoates in a three-component, one-pot synthesis to create heterocyclic compounds without a catalyst, suggesting a potential application in the synthesis of complex organic molecules (Rajkumar, Suman, & Raju, 2015).

Chiral Intermediate Synthesis

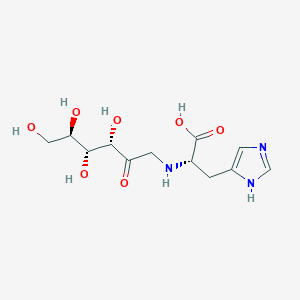

Zhang Xingxian (2012) described the synthesis of Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, a chiral intermediate of sitagliptin, from L-aspartic acid. This process involved selective methylation, Boc-protection, acylation, and reduction, indicating the salt's role in producing chiral intermediates for pharmaceuticals (Zhang Xingxian, 2012).

Supramolecular Engineering

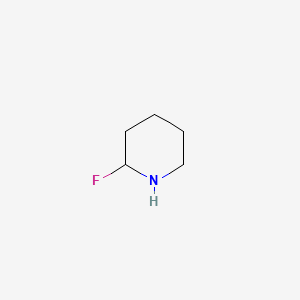

Kole, Tan, and Vittal (2011) synthesized molecular salts with dicyclohexylamine to study their photoreactivity towards UV light for [2 + 2] cycloaddition reaction, highlighting the utility of (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutanoic acid dicyclohexylamine salt in supramolecular engineering for creating materials with specific photoreactive properties (Kole, Tan, & Vittal, 2011).

Supramolecular Hydrogen Bond Isomerism

Research by Trivedi and Dastidar (2006) on organic salts derived from dicyclohexylamine showed a transition from 0D to 1D hydrogen-bonded networks depending on the carbon chain length of n-alkyl monocarboxylic acids. This study offers insights into the structural flexibility and supramolecular architecture of salts related to (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutanoic acid dicyclohexylamine, contributing to materials science and crystal engineering (Trivedi & Dastidar, 2006).

Mechanism of Action

Target of Action

It is known to be an aspartic acid derivative , which suggests that it may interact with biological systems in a similar manner to aspartic acid. Aspartic acid is involved in various biological processes, including the synthesis of proteins and certain neurotransmitters.

Biochemical Pathways

Z-Asp-OtBu DCHA, as an aspartic acid derivative, may be involved in several biochemical pathways. Aspartic acid plays a crucial role in the citric acid cycle, also known as the Krebs cycle, which is the central metabolic pathway in all aerobic organisms . It’s also involved in the urea cycle, which is the primary method of nitrogen excretion in mammals .

Pharmacokinetics

Aspartic acid is generally well-absorbed in the gastrointestinal tract and widely distributed throughout the body, particularly in muscle tissue. It is metabolized in the liver and excreted in the urine .

Result of Action

As an aspartic acid derivative, it may contribute to protein synthesis and neurotransmitter regulation, potentially influencing cellular function and communication .

properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(3S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6.C12H23N/c1-16(2,3)23-14(20)12(9-13(18)19)17-15(21)22-10-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,19);11-13H,1-10H2/t12-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZMXNJGTZMDRH-YDALLXLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dicyclohexylamine (S)-3-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

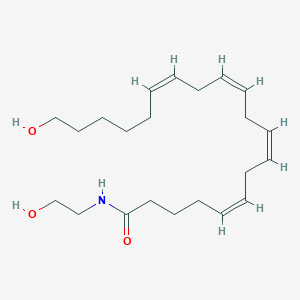

![5-[(Methylsulfanyl)methyl]furan-2-carbonyl chloride](/img/structure/B570079.png)